molecular formula C9H9FO3S B1443147 1-(2-Fluorophenyl)-2-methanesulfonylethan-1-one CAS No. 1249532-55-5

1-(2-Fluorophenyl)-2-methanesulfonylethan-1-one

Cat. No.: B1443147
CAS No.: 1249532-55-5
M. Wt: 216.23 g/mol
InChI Key: OZAXUXKXKMZWPB-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2-methanesulfonylethan-1-one is an organic compound characterized by its molecular formula C₁₀H₁₃FN₂O₂S This compound features a fluorophenyl group attached to an ethanone moiety, which is further substituted with a methanesulfonylethyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-fluorophenol and methanesulfonyl chloride.

  • Reaction Steps: The reaction involves the formation of a Grignard reagent from 2-fluorophenol, followed by the addition of methanesulfonyl chloride to form the final product.

  • Industrial Production Methods: On an industrial scale, the synthesis is carried out under controlled conditions to ensure high yield and purity. The process involves the use of catalysts and solvents to optimize the reaction efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to convert the compound into its corresponding reduced forms.

  • Substitution: Substitution reactions are common, where different functional groups can replace the methanesulfonylethyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different sulfonates and halides.

Properties

IUPAC Name

1-(2-fluorophenyl)-2-methylsulfonylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3S/c1-14(12,13)6-9(11)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAXUXKXKMZWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: It serves as a biochemical reagent for studying enzyme mechanisms and metabolic pathways.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-2-methanesulfonylethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity.

Comparison with Similar Compounds

  • 1-(2-Fluorophenyl)piperazine: A related compound with a piperazine ring instead of the methanesulfonylethyl group.

  • 1-(2-Fluorophenyl)ethanone: A simpler structure lacking the methanesulfonylethyl group.

Uniqueness: 1-(2-Fluorophenyl)-2-methanesulfonylethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its similar compounds.

Biological Activity

1-(2-Fluorophenyl)-2-methanesulfonylethan-1-one, a compound with the CAS number 1249532-55-5, has garnered attention for its potential biological activities. Its unique chemical structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H11FNO3S
  • Molecular Weight : 233.26 g/mol
  • Canonical SMILES : CC(C(=O)C1=CC=CC=C1F)S(=O)(=O)O

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer types.
  • Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antibacterial agent.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, such as those related to glycolysis.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound:

  • Antitumor Efficacy
    • A study conducted on glioblastoma cells demonstrated that this compound reduced cell viability significantly compared to controls, with an IC50 value indicating potent cytotoxicity.
    • The mechanism involved the activation of apoptotic pathways, evidenced by increased levels of caspase-3 and PARP cleavage.
  • Antimicrobial Activity
    • In vitro tests revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of commonly used antibiotics.
  • Enzyme Inhibition Studies
    • Molecular docking studies indicated that this compound binds effectively to hexokinase, a key enzyme in glucose metabolism, suggesting its potential role in metabolic modulation in cancer therapy.

Data Summary Table

Biological ActivityObservationsReference
AntitumorInduces apoptosis in glioblastoma cells
AntimicrobialEffective against S. aureus and E. coli
Enzyme InhibitionBinds to hexokinase, modulating glycolysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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